1-Buten-3-yl radical
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Overview
Description
1-Buten-3-yl radical is an organic compound with the molecular formula C4H7. It is a highly reactive intermediate that plays a significant role in various chemical reactions, particularly in combustion processes and polymerization reactions. The radical is characterized by the presence of an unpaired electron on the carbon atom, making it highly reactive and short-lived.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Buten-3-yl radical can be synthesized through several methods, including:
Hydrogen Abstraction: This method involves the abstraction of a hydrogen atom from 1-butene using a radical initiator such as a halogen or peroxide.
Photolysis: Ultraviolet light can be used to break the C-H bond in 1-butene, generating the this compound.
Thermal Decomposition: Heating certain precursors like 1-buten-3-yl halides can lead to the formation of the radical.
Industrial Production Methods: While the industrial production of this compound is not common due to its high reactivity and short lifespan, it can be generated in situ during various chemical processes, such as the partial hydrogenation of 1,3-butadiene over platinum catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-Buten-3-yl radical undergoes several types of reactions, including:
Oxidation: The radical can react with oxygen to form peroxides or other oxygenated products.
Reduction: It can be reduced to form 1-butene or other saturated hydrocarbons.
Substitution: The radical can participate in substitution reactions, where it replaces another atom or group in a molecule.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ozone, and peroxides are common oxidizing agents.
Reducing Agents: Hydrogen gas and metal hydrides are used for reduction reactions.
Substitution Reagents: Halogens and other radicals can be used for substitution reactions.
Major Products:
Oxidation Products: Peroxides, alcohols, and aldehydes.
Reduction Products: 1-butene and other alkanes.
Substitution Products: Halogenated butenes and other substituted hydrocarbons.
Scientific Research Applications
1-Buten-3-yl radical has several applications in scientific research:
Combustion Chemistry: It is an important intermediate in the study of hydrocarbon combustion mechanisms.
Polymerization: The radical can initiate polymerization reactions, making it useful in the production of various polymers.
Catalysis: It is involved in catalytic processes, such as the partial hydrogenation of dienes.
Material Science: The radical is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Buten-3-yl radical involves several steps:
Initiation: The radical is generated through photolysis, thermal decomposition, or hydrogen abstraction.
Propagation: The radical reacts with other molecules, forming new radicals and propagating the reaction chain.
Termination: The reaction chain is terminated when two radicals combine to form a stable product.
Molecular Targets and Pathways:
Hydrocarbon Chains: The radical primarily targets hydrocarbon chains, leading to the formation of various products.
Catalytic Surfaces: In catalytic processes, the radical interacts with the surface of catalysts, such as platinum, to facilitate reactions.
Comparison with Similar Compounds
1-Buten-3-yl radical can be compared with other similar compounds, such as:
1-Buten-1-yl Radical: Another isomer with the radical located at a different position.
2-Buten-2-yl Radical: A similar compound with the radical on the second carbon atom.
1-Methylallyl Radical: A related compound with a methyl group attached to the allyl radical.
Uniqueness: this compound is unique due to its specific reactivity and the position of the radical, which influences its chemical behavior and the types of reactions it undergoes.
Conclusion
This compound is a highly reactive and important intermediate in various chemical processes. Its unique properties and reactivity make it a valuable compound in scientific research, particularly in the fields of combustion chemistry, polymerization, and catalysis. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in different chemical processes.
Properties
CAS No. |
65338-31-0 |
---|---|
Molecular Formula |
C4H7 |
Molecular Weight |
55.10 g/mol |
InChI |
InChI=1S/C4H7/c1-3-4-2/h3-4H,1H2,2H3 |
InChI Key |
CRPTXKKKIGGDBX-UHFFFAOYSA-N |
Canonical SMILES |
C[CH]C=C |
Origin of Product |
United States |
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